

Ethyl piperidine-4-carboxylate hydrochloride molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl piperidine-4-carboxylate hydrochloride

Cat. No.: B138703

[Get Quote](#)

An In-depth Technical Guide to Ethyl Piperidine-4-carboxylate Hydrochloride

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **Ethyl piperidine-4-carboxylate hydrochloride**, a key intermediate in pharmaceutical development. The information is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Molecular Identity and Properties

Ethyl piperidine-4-carboxylate hydrochloride is the salt form of the parent compound, ethyl piperidine-4-carboxylate. The piperidine ring is a prevalent scaffold in many pharmaceuticals, making this compound a valuable building block.^[1] The hydrochloride salt is often preferred due to its crystalline nature and enhanced stability.^[2]

Chemical and Physical Data

The properties of both the free base and its hydrochloride salt are summarized below for comparative analysis.

Table 1: Physicochemical Properties

Property	Ethyl piperidine-4-carboxylate	Ethyl piperidine-4-carboxylate HCl	Citation
CAS Number	1126-09-6	147636-76-8	[3] [4] [5] [6] [7]
Molecular Formula	C ₈ H ₁₅ NO ₂	C ₈ H ₁₆ CINO ₂	[3] [5] [7] [8]
Molecular Weight	157.21 g/mol	193.67 g/mol	[3] [5] [6] [7] [8]
Appearance	Clear, colorless to slightly brown liquid	Colorless or pale yellow crystalline solid	[2] [3]
Boiling Point	204 °C (lit.)	254 °C at 760 mmHg	[2] [3] [8] [9]
Melting Point	N/A	140-142 °C	[2]
Density	1.02 g/mL at 25 °C (lit.)	N/A	[3] [8] [9]
Solubility	Miscible with water	Soluble in water	[2] [3]

Structural Identifiers

Table 2: Molecular Identifiers

Identifier	Ethyl piperidine-4-carboxylate	Citation
SMILES	CCOC(=O)C1CCNCC1	[3] [4]
InChI	InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3	[3] [4] [5]
InChIKey	RUJPPJYDHAAEK-UHFFFAOYSA-N	[3] [4] [5]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of Ethyl piperidine-4-carboxylate.

- ^1H NMR (400 MHz, CDCl_3): δ 4.12 (q, $J = 7.1$ Hz, 2H, OCH_2CH_3), 3.07 (dt, $J = 12.6, 3.6$ Hz, 2H, 2 \times CHpip), 2.61 (td, $J = 12.3, 2.7$ Hz, 2H, 2 \times CHpip), 2.38 (tt, $J = 11.3, 3.9$ Hz, 1H, CH), 1.94 - 1.78 (m, 2H, 2 \times CHpip), 1.59 (adtd, $J = 13.4, 11.4, 4.0$ Hz, 2H, 2 \times CHpip), 1.24 (t, $J = 7.1$ Hz, 3H, OCH_2CH_3).[\[10\]](#)
- Mass Spectrometry (ESI): m/z 158.2 $[\text{M}+\text{H}]^+$.[\[10\]](#) Additional mass spectrum data (electron ionization) is available through the NIST WebBook.[\[11\]](#) IR and ^{13}C NMR spectra are also available from various chemical suppliers.[\[4\]](#)[\[12\]](#)

Synthesis and Experimental Protocols

Ethyl piperidine-4-carboxylate is commonly synthesized via Fischer esterification of 4-piperidinecarboxylic acid. The resulting free base can then be converted to its hydrochloride salt.

Synthesis of Ethyl piperidine-4-carboxylate

This protocol is based on the reaction of 4-piperidinecarboxylic acid with thionyl chloride in ethanol.[\[3\]](#)[\[10\]](#)

Materials:

- 4-Piperidinecarboxylic acid (Isonipecotic acid)
- Anhydrous Ethanol (EtOH)
- Thionyl chloride (SOCl_2)
- Ethyl acetate (EtOAc)
- 10% Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 4-piperidinecarboxylic acid (1.29 g, 10.0 mmol) in anhydrous ethanol (50 mL) in a round-bottom flask.[\[3\]](#)[\[10\]](#)

- Cool the solution to 0 °C using an ice bath.
- Slowly add thionyl chloride (2.91 mL, 40.0 mmol) dropwise to the cooled solution.[3][10]
- Remove the ice bath and heat the reaction mixture to reflux. Stir at reflux for 48 hours.[3]
- After the reaction is complete, cool the mixture and remove the solvent under reduced pressure, yielding a yellow, oily crude product.[3][10]
- Dissolve the crude product in ethyl acetate (EtOAc).
- Wash the organic solution with a 10% sodium hydroxide (NaOH) solution.[3][10]
- Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product as a clear oil (yields up to 94%).[3][10]
- Confirm the structure using ¹H NMR and mass spectrometry.[3][10]

Preparation of Ethyl piperidine-4-carboxylate Hydrochloride

The hydrochloride salt is typically prepared by reacting the synthesized ethyl 4-piperidinocarboxylate with hydrochloric acid.[2]

Materials:

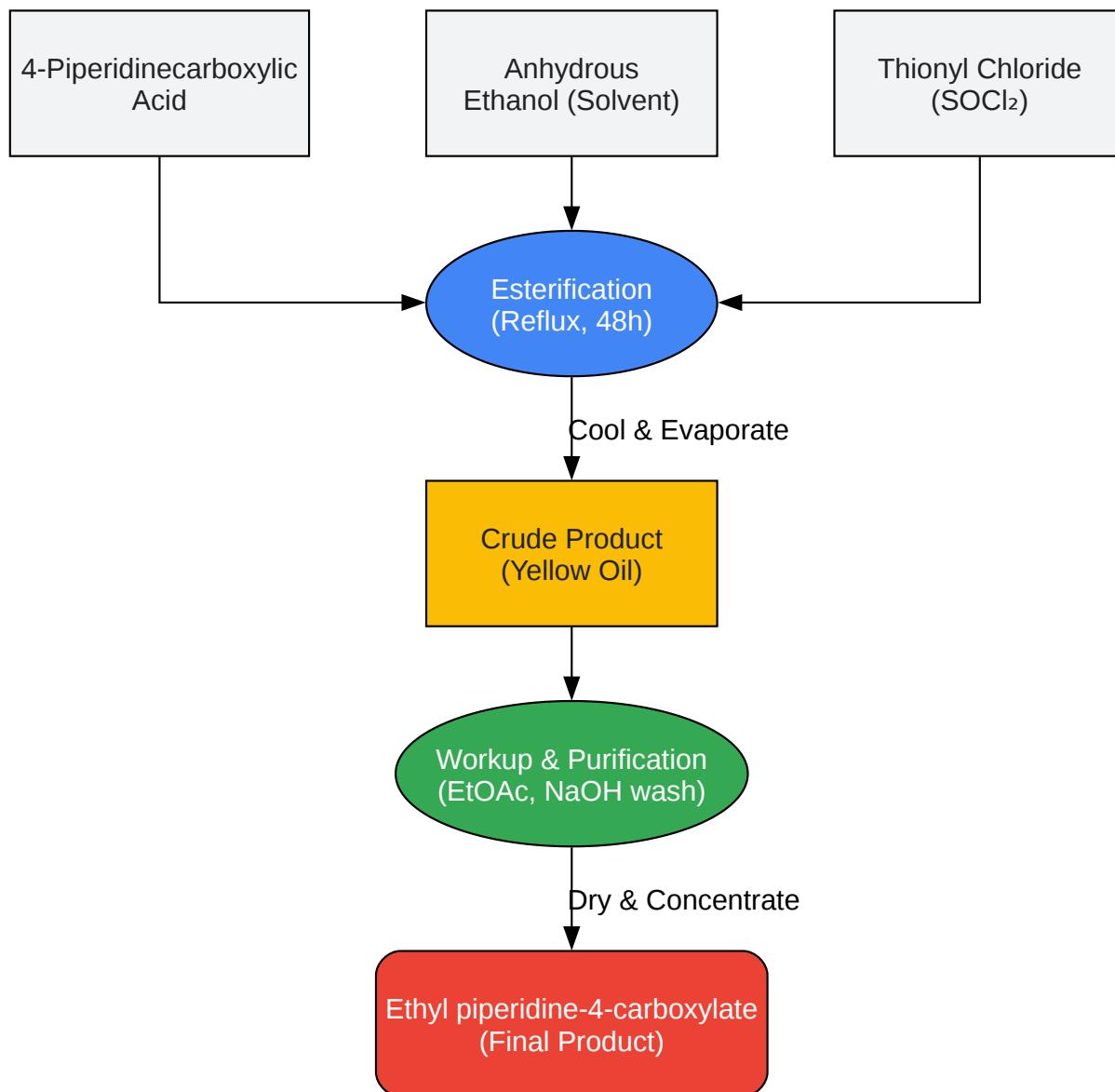
- Ethyl piperidine-4-carboxylate
- Anhydrous solvent (e.g., diethyl ether, isopropanol)
- Anhydrous Hydrogen Chloride (HCl) gas or a solution of HCl in an appropriate solvent

Procedure:

- Dissolve the purified ethyl piperidine-4-carboxylate in a minimal amount of a suitable anhydrous solvent.

- Bubble anhydrous HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol) dropwise while stirring.
- Continue the addition until precipitation of the hydrochloride salt is complete.
- Collect the resulting solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to yield the final product.

Applications in Drug Development


Ethyl piperidine-4-carboxylate is a versatile pharmaceutical intermediate.[\[13\]](#) Its structure serves as a crucial building block in the synthesis of a wide range of therapeutic agents.[\[4\]](#) Notable applications include its use in the development of:

- Antipsychotic and antidepressant medications.[\[4\]](#)
- Therapies for cardiovascular diseases.[\[4\]](#)[\[13\]](#)
- Modulators of the SMN (Survival of Motor Neuron) protein, which are vital for treating spinal muscular atrophy.[\[13\]](#)
- Analgesic, anti-inflammatory, and anesthetic drugs.[\[1\]](#)

The ester and piperidine functionalities allow for diverse chemical modifications, making it an important starting material for creating complex and novel drug candidates.[\[1\]](#)[\[13\]](#)

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Ethyl piperidine-4-carboxylate.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of Ethyl piperidine-4-carboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Ethyl piperidine-4-carboxylate [webbook.nist.gov]
- 6. 147636-76-8 | Ethyl 4-piperidinecarboxylate hydrochloride | Tetrahedron [thsci.com]
- 7. scbt.com [scbt.com]
- 8. 1126-09-6 CAS MSDS (Ethyl 4-piperidinecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 1126-09-6 Cas No. | Ethyl piperidine-4-carboxylate | Apollo [store.apolloscientific.co.uk]
- 10. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 11. Ethyl piperidine-4-carboxylate [webbook.nist.gov]
- 12. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]
- 13. nbanno.com [nbanno.com]
- To cite this document: BenchChem. [Ethyl piperidine-4-carboxylate hydrochloride molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b138703#ethyl-piperidine-4-carboxylate-hydrochloride-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com